Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide
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Overview
Description
Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a fused octahydrofuro[2,3-C]pyridine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide typically involves multi-step organic synthesisThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-CPBA.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., LiAlH4), and coupling reagents (e.g., EDCI, DCC). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and the fused pyridine system allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **Rel-(2R,3As,7As)-2-(4-Methylthiazol-2-Yl)Octahydrofuro[2,3-C]Pyridine
- **Rel-(2R,3As,7As)-2-(4,5-Dimethylthiazol-2-Yl)Octahydrofuro[2,3-C]Pyridine
Uniqueness
Rel-(2R,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack this feature .
Properties
IUPAC Name |
(2R,3aS,7aS)-N-(thiophen-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-13(15-7-10-2-1-5-18-10)11-6-9-3-4-14-8-12(9)17-11/h1-2,5,9,11-12,14H,3-4,6-8H2,(H,15,16)/t9-,11+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSAHINGPZBLA-MVWJERBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC(O2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1C[C@@H](O2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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